

A Spectroscopic Showdown: 1,1-Diphenylpropane and Its Chemical Ancestors

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Compound of Interest

Compound Name: 1,1-Diphenylpropane

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In the landscape of synthetic chemistry, understanding the transformation of molecules requires a detailed characterization of both starting materials and final products. This guide provides a comprehensive spectroscopic comparison of **1,1-Diphenylpropane** with its common precursors: benzene, 1-phenyl-1-propanone, and 1-phenyl-1-propanol. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural changes that occur at each synthetic step. This analysis is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural elucidation.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **1,1-Diphenylpropane** and its precursors. This quantitative data offers a clear and objective comparison, highlighting the distinct spectroscopic signature of each compound.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Benzene	~7.3	Singlet	6H	Aromatic C-H
1-Phenyl-1-propanone	7.95-8.05	Multiplet	2H	Aromatic C-H (ortho)
7.40-7.60	Multiplet	3H	Aromatic C-H (meta, para)	
2.95	Quartet	2H	-CH ₂ -	
1.20	Triplet	3H	-CH ₃	
1-Phenyl-1-propanol	7.20-7.40	Multiplet	5H	Aromatic C-H
4.58	Triplet	1H	-CH(OH)-	
~2.1 (broad)	Singlet	1H	-OH	
1.70-1.90	Multiplet	2H	-CH ₂ -	
0.90	Triplet	3H	-CH ₃	
1,1-Diphenylpropane	7.10-7.35	Multiplet	10H	Aromatic C-H
3.95	Triplet	1H	-CH-	
2.15	Sextet	2H	-CH ₂ -	
0.90	Triplet	3H	-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data

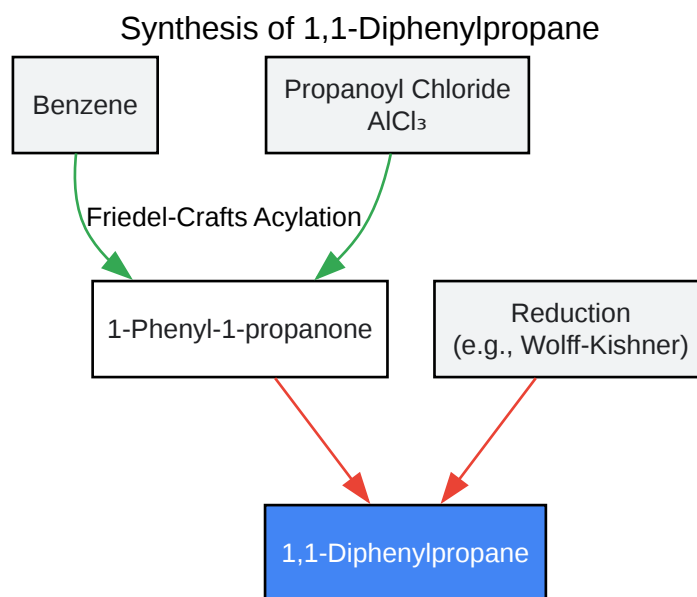
Compound	Chemical Shift (δ) ppm	Assignment
Benzene	128.4	Aromatic C-H
1-Phenyl-1-propanone	200.7	C=O
136.9	Aromatic C (quaternary)	
132.9	Aromatic C-H	
128.5	Aromatic C-H	
127.9	Aromatic C-H	
31.7	-CH ₂ -	
8.4	-CH ₃	
1-Phenyl-1-propanol	144.8	Aromatic C (quaternary)
128.3	Aromatic C-H	
127.2	Aromatic C-H	
125.9	Aromatic C-H	
75.9	-CH(OH)-	
31.9	-CH ₂ -	
10.1	-CH ₃	
1,1-Diphenylpropane	145.0	Aromatic C (quaternary)
128.9	Aromatic C-H	
128.2	Aromatic C-H	
126.0	Aromatic C-H	
51.0	-CH-	
31.0	-CH ₂ -	
12.5	-CH ₃	

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound	Key IR Absorptions (cm ⁻¹)	Molecular Ion (m/z)	Key Fragments (m/z)
Benzene	3100-3000 (aromatic C-H stretch), 1600-1400 (C=C stretch)[1]	78	77, 51
1-Phenyl-1-propanone	3100-3000 (aromatic C-H stretch), 1685 (C=O stretch)[2], 1600-1400 (C=C stretch)	134[3][4]	105, 77, 51
1-Phenyl-1-propanol	3550-3200 (broad, O-H stretch)[5], 3100-3000 (aromatic C-H stretch)[5], 1600-1400 (C=C stretch)	136[6][7]	107, 79, 77
1,1-Diphenylpropane	3100-3000 (aromatic C-H stretch), 1600-1400 (C=C stretch)	196[8]	167, 117, 91

From Precursors to Product: A Synthetic Workflow

The synthesis of **1,1-Diphenylpropane** from benzene typically proceeds through a two-step sequence. The initial step involves the Friedel-Crafts acylation of benzene with propanoyl chloride to yield 1-phenyl-1-propanone. This ketone then undergoes a Wolff-Kishner or Clemmensen reduction to afford the final product, **1,1-Diphenylpropane**. An alternative route involves the reduction of the ketone to 1-phenyl-1-propanol, followed by a Friedel-Crafts alkylation with benzene.



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Synthetic pathway to **1,1-Diphenylpropane**.

Experimental Corner: The How-To of Spectroscopy

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.

- **Data Processing:** The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For liquid samples (Benzene, 1-Phenyl-1-propanone, 1-Phenyl-1-propanol, **1,1-Diphenylpropane**), a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) plates.
- **Acquisition:** Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions of significant absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Instrumentation:** A Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- **Sample Introduction:** A dilute solution of the sample in dichloromethane was injected into the GC, which was equipped with a 30 m x 0.25 mm non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.
- **Ionization and Mass Analysis:** The separated components were introduced into the EI source operating at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.
- **Data Interpretation:** The molecular ion peak (M^+) and the m/z values of the most abundant fragment ions were identified from the mass spectrum.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of **1,1-Diphenylpropane** and its precursors. The presented data and protocols

serve as a valuable resource for chemists in academia and industry, facilitating the unambiguous identification and characterization of these compounds.

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